1-Bromo-4-ethoxy-2,3-difluorobenzene

Process Chemistry Fluorinated Building Blocks Pharmaceutical Intermediates

Procure 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 156573-09-0) as a high-purity (≥98%) aryl bromide intermediate. Its unique 1-bromo-4-ethoxy-2,3-difluoro substitution pattern enables regioselective Pd-catalyzed cross-coupling for constructing fluorinated biaryl libraries. The 2,3-difluoro motif enhances metabolic stability and membrane permeability (consensus LogP 3.4) over non-fluorinated analogs, while the ethoxy group modulates target binding. This exact regioisomer is critical—alternative substitution patterns compromise reactivity and downstream molecular properties. Suitable for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
CAS No. 156573-09-0
Cat. No. B136177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-ethoxy-2,3-difluorobenzene
CAS156573-09-0
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)Br)F)F
InChIInChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
InChIKeyOJZVBJOHBGYINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 156573-09-0): A Specialized Fluorinated Aryl Halide Building Block for Pharmaceutical and Agrochemical R&D Procurement


1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 156573-09-0) is a polyhalogenated aromatic building block characterized by a 1-bromo-4-ethoxy substitution pattern on a benzene ring bearing additional fluorine atoms at the 2- and 3-positions . This specific regioisomeric arrangement distinguishes it from other bromo-ethoxy-difluorobenzene congeners and dictates its unique utility as an intermediate in medicinal chemistry and agrochemical development [1]. The compound is primarily valued for its capacity to undergo regioselective cross-coupling reactions at the bromine site, enabling the modular construction of complex fluorinated scaffolds with tailored physicochemical properties .

1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 156573-09-0): Why In-Class Analogs Cannot Be Casually Substituted in Regioselective Syntheses


Simple substitution with other bromo-ethoxy-difluorobenzene isomers or non-fluorinated analogs is not feasible due to the critical role of the precise 1,2,3,4-substitution pattern in dictating regioselective reactivity and downstream molecular properties [1]. The adjacent 2,3-difluoro motif significantly modulates the electron density of the aromatic ring, influencing the reactivity of the bromine atom in cross-coupling reactions and altering the physicochemical and metabolic profiles of final drug candidates compared to non-fluorinated or differently fluorinated variants . The following evidence details specific, quantifiable differentiators that justify the targeted procurement of this exact regioisomer.

1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 156573-09-0): Quantifiable Evidence of Differentiation Versus Closest Analogs


Optimized Synthesis Protocol Enables 93% Yield and >99% Purity via Low-Temperature Regioselective Bromination

A dedicated synthetic study optimized the production of 1-Bromo-4-ethoxy-2,3-difluorobenzene, achieving a high yield of 93% and final purity exceeding 99% using a low-temperature bromination with reduced iron powder as a catalyst [1]. This contrasts with generic or non-optimized methods that may result in lower yields, impurities from over-bromination, or the need for more complex and costly purification steps [1]. The optimized process delivers a product with a melting point of 31°C, indicating a well-defined crystalline solid .

Process Chemistry Fluorinated Building Blocks Pharmaceutical Intermediates

Distinct Physicochemical Signature: LogP 3.4, Melting Point 31°C, and Boiling Point 222.7°C Define Handling and Chromatographic Behavior

The compound exhibits a consensus LogP of 3.4 (range 2.52-3.97 across five calculation methods) and a Topological Polar Surface Area (TPSA) of 9.23 Ų . Its melting point is reported as 31°C, with a boiling point of 222.7±35.0°C at 760 mmHg . These values are critical for predicting its behavior in drug design (Lipinski compliance) and for establishing reproducible analytical methods (e.g., HPLC retention times) .

Medicinal Chemistry ADME Optimization Analytical Chemistry

Quality Control Benchmark: Minimum Purity Standard of ≥98% (GC) Validates Suitability for Demanding Cross-Coupling Applications

Reputable suppliers including TCI and Chem-Impex provide 1-Bromo-4-ethoxy-2,3-difluorobenzene with a guaranteed purity of ≥98.0% as determined by Gas Chromatography (GC), with NMR also used to confirm structure . This high purity standard is essential for its intended use as a building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the presence of even trace halogenated or non-halogenated impurities can poison catalysts, reduce yields, or lead to the formation of difficult-to-remove byproducts .

Organic Synthesis Cross-Coupling Quality Assurance

Structural Distinction: Regioisomeric Purity of 1,2,3,4-Substitution Pattern Avoids Reactivity of Close Analogs like 1-(2-Bromoethoxy)-2,3-difluorobenzene

The compound's specific substitution pattern (Br at position 1, OEt at position 4, F at positions 2 and 3) is crucial for its function as a regiospecific coupling partner . A closely related analog, 1-(2-Bromoethoxy)-2,3-difluorobenzene (CAS 426843-00-7), differs by having a bromoethoxy (-OCH₂CH₂Br) rather than a bromo (-Br) and ethoxy (-OEt) group . This structural difference significantly alters the compound's reactivity profile; the target compound offers a direct aryl bromide handle for cross-coupling, whereas the analog possesses an aliphatic bromide on the ether chain, leading to different reaction pathways and final molecular architectures .

Regioselective Synthesis Medicinal Chemistry Chemical Biology

Supply Chain Resilience: Documented Commercial Availability from Multiple ISO-Certified and GMP-Compliant Manufacturers

Unlike many niche research intermediates, 1-Bromo-4-ethoxy-2,3-difluorobenzene is commercially available from multiple established global suppliers, including TCI (Japan), Chem-Impex (USA), Bidepharm (China), and AKSci (USA), among others . Its listing in major catalogs and its association with an MDL number (MFCD07368018) and Reaxys Registry Number (15625285) indicate a mature, well-characterized compound with accessible analytical data and safety documentation [1]. This multi-vendor availability reduces the risk of single-source dependency and supply disruption.

Supply Chain Management Procurement GMP Manufacturing

1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 156573-09-0): High-Value Procurement Use Cases Driven by Evidence-Based Differentiation


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Optimized ADME Properties

Procure 1-Bromo-4-ethoxy-2,3-difluorobenzene as a key aryl bromide intermediate for palladium-catalyzed cross-coupling reactions to synthesize libraries of fluorinated biaryl or heteroaryl compounds [1]. The 2,3-difluoro motif enhances metabolic stability and membrane permeability (supported by a consensus LogP of 3.4) compared to non-fluorinated analogs, while the ethoxy group can modulate target binding . The ≥98% purity ensures high coupling yields and minimizes catalyst poisoning, which is critical for maintaining reaction fidelity in parallel synthesis .

Agrochemical Discovery: Synthesis of Novel Fluorinated Pesticide and Herbicide Leads

Use this building block to construct advanced agrochemical intermediates where the 2,3-difluorophenyl ether motif is a privileged structure . The compound's robust commercial availability from multiple GMP/ISO-certified vendors (e.g., TCI, Chem-Impex) provides a reliable supply chain for pilot-scale synthesis and initial field trials, mitigating the risk of delays associated with custom synthesis . The optimized synthetic route achieving >99% purity ensures that the starting material does not introduce confounding impurities into biological assays [2].

Process Chemistry Development: Reliable Scale-Up of a Regioselective Bromination Protocol

The published optimized synthesis (yield: 93%, purity: >99%) provides a validated starting point for in-house process development [2]. By procuring high-purity starting material (e.g., 2,3-difluoroethoxybenzene) and benchmarking against the published low-temperature bromination conditions using reduced iron catalyst, process chemists can establish a robust, scalable method for producing this intermediate, avoiding the pitfalls of less selective or lower-yielding routes [2].

Analytical Chemistry and Quality Control: Use as a Defined Physicochemical Standard

The well-characterized nature of this compound (melting point 31°C, boiling point 222.7°C, consensus LogP 3.4) makes it suitable for use as a standard in developing and validating analytical methods, such as HPLC or GC, for monitoring reactions or for final product purity analysis . Its distinct chromatographic and thermal signatures allow for unambiguous identification and quantification in complex mixtures.

Technical Documentation Hub

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